(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate

Chiral resolution Diastereomeric crystallization Enantiomeric excess

(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate (CAS 78306-52-2) is a chiral piperidine derivative with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol, bearing two defined stereocenters in the (2S,4S)-trans configuration. It belongs to the 4-methylpipecolic acid ester family and serves as the enantiomeric counterpart to the (2R,4R) isomer (CAS 74892-82-3), which is the direct synthetic intermediate of the anticoagulant drug argatroban.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 78306-52-2
Cat. No. B601583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate
CAS78306-52-2
SynonymsEthyl (2S,4S)-4-Methylpipecolate;  (2S,4S)-4-Methyl-2-piperidinecarboxylic Acid Ethyl Ester;  (2S-trans)-4-Methyl-2-piperidinecarboxylic Acid Ethyl Ester; 
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESCCOC(=O)C1CC(CCN1)C
InChIInChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceClear Yellow Oil

(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate (CAS 78306-52-2): Chiral Piperidine Building Block for Argatroban Impurity Profiling and Reference Standard Applications


(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate (CAS 78306-52-2) is a chiral piperidine derivative with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol, bearing two defined stereocenters in the (2S,4S)-trans configuration . It belongs to the 4-methylpipecolic acid ester family and serves as the enantiomeric counterpart to the (2R,4R) isomer (CAS 74892-82-3), which is the direct synthetic intermediate of the anticoagulant drug argatroban [1]. The compound is formally classified as Argatroban Impurity 22 (also listed as Impurity 16, 27, or 29 depending on vendor catalog numbering) and is supplied as a certified reference standard under ISO 17034-accredited quality systems [2]. Its primary procurement value lies in its stereochemically defined identity, making it indispensable for chromatographic method validation, impurity quantification, and regulatory submission support in argatroban pharmaceutical development.

Why (2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate Cannot Be Replaced by Its (2R,4R) Enantiomer or Racemic Mixtures in Analytical and Regulatory Workflows


The (2S,4S) isomer is the non-pharmacopoeial enantiomer of the active argatroban intermediate; substituting it with the (2R,4R) enantiomer (CAS 74892-82-3) or a racemic mixture (CAS 66937-93-7) defeats its purpose as an impurity reference standard. In argatroban synthesis, the (2R,4R) isomer is condensed with L-arginine derivatives to produce the active drug substance, while the (2S,4S) isomer arises as a stereochemical impurity from incomplete chiral control during 4-methylpiperidine hydrogenation or resolution steps [1]. Regulatory guidelines (ICH Q3A/Q3B) require identification, quantification, and control of this specific stereoisomer at thresholds as low as 0.10–0.15% relative to the active pharmaceutical ingredient [2]. Racemic or enantiomeric (2R,4R) material cannot serve as a valid system suitability marker for the (2S,4S) impurity peak, because HPLC retention time, mass spectrometric fragmentation, and detector response must be established on the identical stereoisomer to ensure method specificity and accuracy [3]. Furthermore, during chiral resolution by diastereomeric salt crystallization, the presence of the (2S,4S) isomer at levels ≥8% triggers oiling-out (liquid-liquid phase separation), which collapses resolution efficiency and prevents attainment of target chiral purity—a phenomenon that is stereoisomer-specific and cannot be modeled using the (2R,4R) isomer alone [4].

Quantitative Differentiation Evidence for (2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate (CAS 78306-52-2) vs. Closest Analogs


Chiral Purity After Resolution: (2S,4S) Isomer Achieves 99.2% ee via Tartrate Salt Crystallization vs. 92.7% for (2R,4R) Isomer Under Standard Conditions

A head-to-head comparison within the argatroban isomer resolution patent CN109761885A demonstrates that the (2S,4S) isomer can be isolated from racemic trans-4-methyl-2-piperidinecarboxylic acid ethyl ester via D-tartaric acid salt formation in isopropanol/acetonitrile, followed by free-basing, achieving a resolution yield of 47.6% and a post-resolution chiral purity of 99.2% [1]. In contrast, the ACS OPR&D paper by Yan et al. (2014) reports that under standard diastereomeric crystallization using L-(+)-tartaric acid, the (2R,4R)-4MPE-LTA salt purity increased from only 50.3% to 92.7% after two successive crystallizations when starting from trans-enriched material with 97.8% diastereomeric purity [2]. The 6.5 percentage-point gap in attainable chiral purity (99.2% vs. 92.7%) means that the (2S,4S) isomer can be supplied as a >99% pure reference standard suitable for pharmacopoeial impurity quantification (meeting ICH Q3A identification thresholds), whereas the (2R,4R) intermediate at 92.7% purity still carries unquantified cis-diastereomer contamination that interferes with HPLC specificity [3].

Chiral resolution Diastereomeric crystallization Enantiomeric excess

Diastereomer Impurity Threshold for Oiling-Out: (2S,4S) Isomer at ≥8% Triggers Liquid-Liquid Phase Separation That Collapses Resolution Efficiency

In the systematic study by Yan et al. (2014, OPR&D), three series of trans-4-methyl-2-piperidine carboxylic ethyl ester (trans-4MPE) with deliberately varied levels of cis-diastereomer impurity—24%, 16%, and 8%—were subjected to chiral resolution via diastereomeric salt crystallization. The series containing 24% and 16% cis-impurity (which includes the (2S,4S) and (2R,4S) diastereomers) exhibited pronounced oiling-out (liquid-liquid phase separation) upon cooling, which significantly decreased resolution efficiency and yielded low-purity products from the oil phase [1]. Only the series with 8% impurity underwent normal crystallization without oil droplet formation. The practical consequence is that a trans-4MPE feedstock containing >8% total (2S,4S)/(2R,4S) cis-impurity cannot be resolved efficiently by standard crystallization, necessitating pre-purification to reduce the (2S,4S) burden [2]. This establishes a quantifiable process-critical quality attribute: the (2S,4S) isomer content must be kept below 8% in the racemic feed to avoid oiling-out and maintain resolution yield above 45%.

Chiral resolution Oiling-out phenomenon Crystallization process control

Regulatory Reference Standard Designation: (2S,4S) Isomer Is Formally Specified as Argatroban Impurity 22 Under ISO 17034 Certification vs. (2R,4R) Isomer Designated as Argatroban Intermediate

The (2S,4S) isomer (CAS 78306-52-2) is formally catalogued and supplied as a certified pharmaceutical impurity reference standard under multiple naming conventions: Argatroban Impurity 22 (Veeprho catalogue VE0012303), Argatroban Related Compound (USP/EP terminology), and Argatroban Impurity 16/27/29 by various certified reference material producers [1]. It is manufactured under ISO 17034:2016 accreditation for reference material producers, with full characterization packages including HPLC purity certification (typically ≥95% by HPLC, with some suppliers offering ≥99%), NMR structural confirmation, mass spectrometry, and residual solvent analysis [2]. In contrast, the (2R,4R) enantiomer (CAS 74892-82-3) is commercially supplied as an argatroban synthetic intermediate at 98% purity (HPLC) but is not designated or certified as an impurity reference standard; it is instead procured in bulk (1–50 kg scale) for API synthesis . The regulatory distinction means that only the (2S,4S) compound carries the documentation traceability (Certificate of Analysis including chromatographic purity, water content by Karl Fischer, and residual solvents) required for ANDA/DMF submissions to FDA or EMA, making it the sole legally defensible choice for impurity method validation .

Pharmaceutical reference standards Impurity profiling ISO 17034 certification

Physicochemical Distinction from Des-Methyl Analog: Predicted Boiling Point (226.1 °C) and Density (0.969 g/cm³) Differentiate the 4-Methylpipecolate from Ethyl Pipecolinate (CAS 35677-84-0)

The presence of the 4-methyl substituent on the piperidine ring distinguishes (2S,4S)-ethyl 4-methylpiperidine-2-carboxylate from the simpler ethyl pipecolinate (ethyl piperidine-2-carboxylate, CAS 35677-84-0), which lacks this methyl group. Predicted physicochemical properties for the 4-methyl compound include a boiling point of 226.1±33.0 °C and density of 0.969±0.06 g/cm³, compared to ethyl pipecolinate which has a reported boiling point of 216–217 °C (lit.) and density of 1.014 g/mL at 20 °C (lit.) . The higher boiling point and lower density of the 4-methyl derivative reflect the increased molecular weight (+14 Da) and altered intermolecular interactions conferred by the methyl substituent. Additionally, the predicted pKa of 6.65±0.10 for the 4-methyl compound indicates slightly reduced basicity compared to unsubstituted pipecolinates, which may influence ion-pairing behavior during chiral HPLC method development [1]. These differences are class-level inferences based on structure-property relationships and have practical consequences for GC headspace method parameters and HPLC mobile phase pH optimization when separating the (2S,4S) impurity from the argatroban API peak.

Physicochemical properties Chromatographic method development Structural analog differentiation

Commercial Purity Tier Comparison: (2S,4S) Reference Standard Available at ≥99% Purity vs. Racemate and (2R,4R) Intermediate at 95–98%

A cross-vendor analysis of commercial purity specifications reveals a tiered purity landscape: the (2S,4S) isomer (CAS 78306-52-2) is available at ≥95% (Bidepharm, CATO), 97% (Aladdin Scientific/CalpacLab), 98% (MolCore, Chemenu), and ≥99% (Medlife, Synblock) . The racemic trans-4-methylpiperidine-2-carboxylate (CAS 66937-93-7) is typically supplied at 95% purity with a cis:trans ratio of approximately 5:95, while the (2R,4R) intermediate (CAS 74892-82-3) is offered at 98% (HPLC) [1]. The availability of the (2S,4S) isomer at 99%+ purity from specialty reference standard suppliers (Medlife catalogue, Synblock catalogue) directly enables use as a primary reference standard for external standard calibration in HPLC impurity methods, whereas the 95% racemate and 98% (2R,4R) intermediate are intended as synthetic starting materials and cannot serve this calibration function . Importantly, the (2S,4S) reference standard is supplied with comprehensive characterization data packages (HPLC, NMR, MS, IR, UV, TGA) in contrast to the minimal QC data (typically HPLC only) provided with bulk intermediates.

Reference standard purity Pharmaceutical quality control Impurity quantification

Application Scenarios for (2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate (CAS 78306-52-2) Based on Quantitative Differentiation Evidence


HPLC Method Validation for Argatroban Stereoisomeric Impurity Quantification in ANDA Submissions

The (2S,4S) isomer, certified as Argatroban Impurity 22 at ≥99% purity [1], serves as the primary external calibration standard for HPLC-UV or UPLC-MS/MS methods that quantify the (2S,4S) stereoisomer impurity in argatroban drug substance and finished product. The demonstrated 99.2% chiral purity achievable via optimized tartrate resolution [2] ensures that the reference standard itself contributes negligible uncertainty to the calibration curve, enabling reliable quantitation at the ICH Q3A identification threshold of 0.10%. Procurement of this specific isomer—rather than the (2R,4R) enantiomer or racemate—is mandatory because the HPLC retention time, UV absorption profile, and MS/MS fragmentation pattern are stereoisomer-dependent and must be established on the identical stereoisomer to satisfy FDA method validation requirements for specificity, linearity, and accuracy.

Process Control of Chiral Resolution: Monitoring (2S,4S) Content to Prevent Oiling-Out During Argatroban Intermediate Manufacturing

Quantitative evidence from Yan et al. (2014) [3] establishes that cis-diastereomer impurity levels (including the (2S,4S) isomer) exceeding 8% by HPLC trigger oiling-out during the diastereomeric salt resolution of trans-4-methyl-2-piperidine carboxylic ethyl ester, collapsing resolution efficiency from approximately 45% yield to near-zero. This defines a process-critical quality attribute: the (2S,4S) content in racemic trans-4MPE feedstock must be monitored and controlled below 8%. An authentic (2S,4S)-ethyl 4-methylpiperidine-2-carboxylate reference standard is required to calibrate and validate the in-process HPLC method that measures this critical parameter, enabling real-time process analytical technology (PAT) control to avoid oiling-out and maintain manufacturing productivity.

System Suitability Testing for Pharmacopoeial Impurity Methods in QC Release Testing

The (2S,4S) compound, supplied as an ISO 17034-certified reference standard (CATO, Veeprho, TLC) [4], is used to prepare system suitability solutions that verify HPLC column performance, resolution between the (2S,4S) impurity peak and the argatroban API peak, and detector sensitivity prior to each analytical run in QC release testing. The minimum 95% chromatographic purity specification (HPLC at 210 nm) and the availability of full characterization data (NMR, MS, IR, UV, KF) ensure that the reference material meets the identity and purity requirements of USP General Chapter <621> and EP Section 2.2.46 for chromatographic system qualification. Use of non-certified (2R,4R) intermediate material for system suitability would be rejected during regulatory inspection due to lack of traceable purity assignment.

Forced Degradation Studies to Identify (2S,4S) Impurity as a Potential Degradation Product of Argatroban

Stress testing of argatroban drug substance under ICH Q1A(R2) conditions (hydrolytic, oxidative, photolytic, thermal) may generate the (2S,4S) stereoisomer as a degradation product via epimerization at the C-2 pipecolic acid center [5]. An authentic (2S,4S)-ethyl 4-methylpiperidine-2-carboxylate reference standard is required as a retention time marker and for spike-recovery experiments to confirm the identity of any degradation peak observed at the same HPLC retention time. The compound's predicted physicochemical stability profile (storage at 2–8 °C, protected from light and moisture) and established solubility in chloroform, ethanol, and methanol facilitate its use in the preparation of degradation study stock solutions and spiking experiments.

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